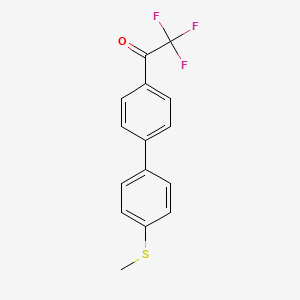

2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone

Description

2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone is a fluorinated aromatic ketone featuring a biphenyl backbone substituted with a methylsulfanyl (–SMe) group at the 4' position and a trifluoroacetyl (–COCF₃) group at the 4-position. This compound is structurally distinct due to the combination of a sulfur-containing moiety and fluorine atoms, which influence its electronic, physical, and reactive properties .

Properties

CAS No. |

893407-15-3 |

|---|---|

Molecular Formula |

C15H11F3OS |

Molecular Weight |

296.31 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-[4-(4-methylsulfanylphenyl)phenyl]ethanone |

InChI |

InChI=1S/C15H11F3OS/c1-20-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(19)15(16,17)18/h2-9H,1H3 |

InChI Key |

RDBJQDMMWXAZRS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone typically involves the following steps:

Biphenyl Derivative Synthesis: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.

Methylsulfanyl Group Introduction: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using methylmercaptan.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Enzymatic Reduction of the Trifluoromethyl Ketone Moiety

The ketone group undergoes stereoselective reduction using alcohol dehydrogenases (ADHs). In a chemoenzymatic study, Ras-ADH and evo-1.1.200 enzymes achieved complete conversion to the corresponding (R)- and (S)-alcohols, respectively, under optimized conditions:

-

Substrate concentration : 20 mM

-

Cosolvent : 10% v/v 1,4-dioxane

-

Cofactor : NAD+ with isopropanol (2.5% v/v) for recycling

-

Time : 20 min–20 h, depending on enzyme loading

The product predominantly exists as a hydrated geminal diol (10·H₂O ) due to stabilization by the trifluoromethyl group .

| Enzyme | Enantiomer | Conversion (%) | Conditions |

|---|---|---|---|

| Ras-ADH | (R) | 100 | 10% 1,4-dioxane, 20 mM, NAD+ |

| evo-1.1.200 | (S) | 100 | 10% 1,4-dioxane, 20 mM, NAD+ |

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group is susceptible to oxidation, forming a methylsulfonyl (-SO₂Me) derivative. This reaction is critical in synthesizing Odanacatib , where the sulfonyl group enhances target binding affinity.

-

Oxidizing agent : H₂O₂ with Na₂WO₄ and tetra(n-butyl)ammonium hydrogensulfate

-

Solvent : THF/H₂O (3:1 v/v)

-

Temperature : 45–59°C

The sulfonyl derivative (2,2,2-trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)-ethanone ) is a key intermediate in pharmaceutical synthesis .

Nucleophilic Addition Reactions

The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks. Examples include:

-

Grignard additions : Form

Scientific Research Applications

2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in material science and pharmaceuticals.

Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems.

Industry: The compound is used in the production of agrochemicals, where its fluorinated nature can improve the efficacy and persistence of the active ingredients.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone exerts its effects depends on its specific application. In drug discovery, the trifluoromethyl group can enhance the binding affinity and metabolic stability of the compound, leading to improved pharmacokinetic properties. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural analogs and their substituent-driven differences:

Electronic and Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoroacetyl group (–COCF₃) in the target compound strongly withdraws electrons, enhancing electrophilicity at the carbonyl carbon. This contrasts with alkyl-substituted analogs (e.g., 4-propyl derivative ), which are electron-neutral. – The methylsulfanyl (–SMe) group donates electrons via sulfur lone pairs, albeit weaker than sulfonyl (–SO₂–) groups in analogs like 1-(4-Methylphenyl)-2-(4-methylphenylsulfonyl)ethanone .

Polarity and Solubility :

– Sulfur-containing substituents (–SMe, –SO₂–) increase polarity compared to alkyl chains. However, the methylsulfanyl group in the target compound reduces hydrophilicity relative to sulfonyl-containing analogs .- Thermal Stability: – Sulfonyl-substituted compounds (e.g., 1-(4-Methylphenyl)-2-(4-methylphenylsulfonyl)ethanone) exhibit higher melting points (101–103°C) due to stronger intermolecular forces, whereas alkyl or thioether-substituted derivatives likely have lower melting points .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone, and how do reaction conditions influence yield?

The compound is synthesized via Friedel-Crafts acylation or modified Perkin reactions. For example, trifluoroacetic anhydride reacts with biphenyl derivatives (e.g., 4-methylsulfanyl-biphenyl-4-carbaldehyde) under Lewis acid catalysis (e.g., AlCl₃) . Key parameters include:

- Catalyst loading : Excess AlCl₃ (>1.2 eq) improves electrophilic activation but may increase side reactions.

- Solvent choice : Anhydrous dichloromethane minimizes hydrolysis of intermediates.

- Temperature : Reactions at 0–5°C reduce decomposition of trifluoromethyl intermediates .

Yield optimization often requires iterative adjustments to these variables.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are spectral assignments validated?

- ¹H/¹³C NMR : The trifluoromethyl group (δ ~ -70 ppm in ¹⁹F NMR) and ketone carbonyl (δ ~ 180 ppm in ¹³C NMR) are diagnostic. Aromatic protons in the biphenyl system appear as multiplet clusters (δ 7.2–8.0 ppm) .

- IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1150 cm⁻¹) confirm functional groups.

Validation involves comparing experimental data with density functional theory (DFT)-simulated spectra or crystallographic data (if available) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

The -CF₃ group reduces electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents or amines). However, steric hindrance from the biphenyl system may limit reactivity. Methodological considerations:

- Kinetic studies : Monitor reaction progress via HPLC to distinguish electronic vs. steric effects.

- Computational analysis : DFT calculations (e.g., Fukui indices) predict sites of electrophilic/nucleophilic reactivity .

Contradictions in reported reactivity (e.g., unexpected regioselectivity) often arise from solvent polarity or counterion effects .

Q. How can researchers resolve discrepancies in reported crystallographic or spectral data for this compound?

Discrepancies may arise from polymorphism, solvent inclusion in crystals, or dynamic effects in solution. Strategies include:

- Temperature-dependent NMR : Identify conformational changes (e.g., biphenyl ring rotation) that alter splitting patterns .

- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .

- Dynamic light scattering (DLS) : Assess aggregation in solution, which may skew UV-Vis or fluorescence data .

Q. What methodologies are recommended for evaluating the compound’s biological activity, particularly its interaction with enzymes or receptors?

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets (e.g., kinases or GPCRs).

- Docking simulations : Molecular docking (AutoDock Vina) predicts binding poses, guided by the compound’s hydrophobicity and electrostatic potential .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS to assess pharmacokinetic viability .

Q. How can researchers design derivatives to enhance the compound’s selectivity in biological systems while retaining its core scaffold?

- SAR studies : Systematically modify substituents (e.g., methylsulfanyl → methoxy) and assay activity.

- Isosteric replacement : Replace -CF₃ with -SO₂CF₃ to evaluate electronic vs. steric contributions .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.